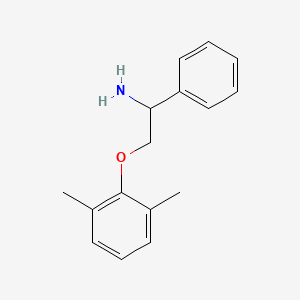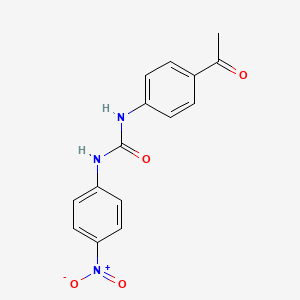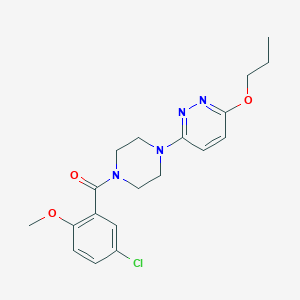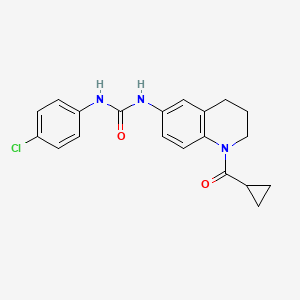
2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the interaction of different starting materials with reagents under specific conditions. For instance, the synthesis of 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography involves reacting with aromatic aldehydes in acidic media with specific reagents and conditions . Similarly, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride is achieved by the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods could potentially be adapted for the synthesis of "2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds is often determined using techniques such as X-ray single crystal diffraction, as seen in the structural characterization of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The molecular structure is influenced by the steric and electronic properties of the substituents, which can also affect the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The reactivity of related compounds can vary significantly depending on their molecular structure. For example, the treatment of cis/trans-3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene under acidic conditions leads to different products through nucleophilic substitution reactions . This suggests that "this compound" could also undergo various substitution reactions depending on the conditions and nucleophiles present.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The crystal structure of 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol shows how substituents can influence the overall structure and properties of the molecule . The type and position of substituents can affect properties such as solubility, melting point, and reactivity, which are important considerations in the application of these compounds in various fields.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis of Riboflavin and Tocopherol Precursors: 2-(2-Amino-2-phenylethoxy)-1,3-dimethylbenzene serves as an intermediate in synthesizing riboflavin and tocopherol. For instance, methods starting from o-xylene lead to a mixture of isomers used in tocopherol preparation (Tarabrin et al., 1976).
Biological and Pharmaceutical Applications
- Antibacterial and Anti-HIV Agents: This compound has been explored in the synthesis of heterocyclic and non-heterocyclic entities for their antibacterial and anti-HIV activities. Novel compounds with this structure have shown potential against various microorganisms (Patel & Chikhalia, 2006).
Environmental and Industrial Applications
- Microbial Mineralization: Research shows rapid microbial mineralization of similar compounds (like m-xylene) in environments lacking molecular oxygen. This property is significant in bioremediation and environmental cleanup applications (Zeyer, Kuhn, & Schwarzenbach, 1986).
Propriétés
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-6-8-13(2)16(12)18-11-15(17)14-9-4-3-5-10-14/h3-10,15H,11,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWUPKGSTQTEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)

![N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2502496.png)
![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)
![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)



![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2502512.png)
